2-Hydroxy-1-methylethyl nitrite
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Overview
Description
2-(Nitrosooxy)propan-1-ol, identified by the compound code N9L6NFA4QT, is a chemical compound with the molecular formula C3H7NO3This compound is characterized by the presence of a nitrosooxy group attached to a propan-1-ol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitrosooxy)propan-1-ol can be achieved through the reaction of propylene with oxygen in the presence of silver and gold-based catalysts supported on strontium ferrite perovskite. This method involves a chemical looping approach where propylene is passed over the catalyst to generate oxygenated products .
Industrial Production Methods
the chemical looping approach mentioned above could be adapted for large-scale production, given its high selectivity towards the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Nitrosooxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form propan-1-ol derivatives.
Reduction: Reduction reactions can convert it into simpler alcohols or other reduced forms.
Substitution: The nitrosooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Propan-1-ol and its derivatives.
Reduction: Simpler alcohols.
Substitution: A variety of substituted propan-1-ol derivatives.
Scientific Research Applications
2-(Nitrosooxy)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Nitrosooxy)propan-1-ol involves its interaction with cellular components. It affects the cell membrane, causing alterations in membrane fluidity and leakage. It then enters the cytoplasm and disrupts the inner structure of cell molecules and proteins. This mechanism is similar to that of other alcohol-based disinfectants .
Comparison with Similar Compounds
Similar Compounds
2-Propanol: An isomer of 1-propanol, used as a disinfectant and solvent.
C-Nitroso Compounds: These compounds contain a nitroso group attached to a carbon backbone and exhibit high reactivity towards nucleophilic, electrophilic, and radical species.
Uniqueness
2-(Nitrosooxy)propan-1-ol is unique due to its specific nitrosooxy functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest .
Properties
CAS No. |
950478-73-6 |
---|---|
Molecular Formula |
C3H7NO3 |
Molecular Weight |
105.09 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl nitrite |
InChI |
InChI=1S/C3H7NO3/c1-3(2-5)7-4-6/h3,5H,2H2,1H3 |
InChI Key |
ZXZWGJHOJDQRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)ON=O |
Origin of Product |
United States |
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